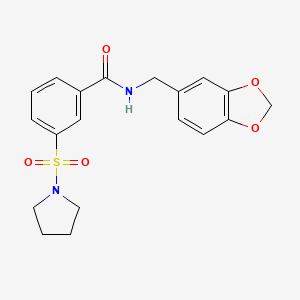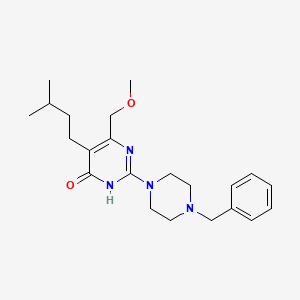![molecular formula C23H19N5O B6073155 nicotinaldehyde [4-(2-hydroxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone](/img/structure/B6073155.png)
nicotinaldehyde [4-(2-hydroxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinaldehyde [4-(2-hydroxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone (NHMPH) is a pyrimidine derivative that has been extensively studied for its potential as an anticancer agent. Its unique chemical structure and mechanism of action make it a promising candidate for further investigation and development.
Mechanism of Action
Nicotinaldehyde [4-(2-hydroxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone is believed to exert its anticancer activity through a variety of mechanisms, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to inhibit the activity of various enzymes involved in cancer progression, including topoisomerase II and carbonic anhydrase.
Biochemical and Physiological Effects
nicotinaldehyde [4-(2-hydroxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone has been shown to exhibit a range of biochemical and physiological effects, including inhibition of DNA synthesis, induction of oxidative stress, and modulation of various signaling pathways involved in cancer progression. It has also been shown to exhibit anti-inflammatory activity and to improve glucose metabolism in animal models.
Advantages and Limitations for Lab Experiments
One advantage of nicotinaldehyde [4-(2-hydroxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone is its potency against a range of cancer cell lines, making it a promising candidate for further investigation. However, its chemical structure and mechanism of action may also present limitations in terms of its potential toxicity and side effects.
Future Directions
There are several potential directions for future research on nicotinaldehyde [4-(2-hydroxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone, including investigation of its potential as a therapeutic agent for specific types of cancer, optimization of its chemical structure for improved efficacy and reduced toxicity, and exploration of its potential as an antimicrobial agent. Additionally, further studies are needed to fully elucidate its mechanism of action and to determine its safety and efficacy in animal and human models.
Synthesis Methods
Nicotinaldehyde [4-(2-hydroxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone can be synthesized using a variety of methods, including condensation reactions and metal-catalyzed coupling reactions. One common synthesis method involves the reaction of 2-amino-4-methylpyrimidine with 2-hydroxybenzaldehyde and 4-methylphenylboronic acid in the presence of a palladium catalyst.
Scientific Research Applications
Nicotinaldehyde [4-(2-hydroxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone has been studied for its potential as an anticancer agent, as it has been shown to exhibit cytotoxic activity against a variety of cancer cell lines. In addition, it has been investigated for its potential as an antimicrobial agent, as it has been shown to exhibit activity against a range of bacterial and fungal species.
properties
IUPAC Name |
2-[6-(4-methylphenyl)-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-16-8-10-18(11-9-16)20-13-21(19-6-2-3-7-22(19)29)27-23(26-20)28-25-15-17-5-4-12-24-14-17/h2-15,29H,1H3,(H,26,27,28)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFJIMALBLTKGU-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CN=CC=C3)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=CN=CC=C3)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-(3-methyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b]-4,7-phenanthrolin-12-yl)phenyl acetate](/img/structure/B6073085.png)
![(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B6073086.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6073091.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(3-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6073098.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6073102.png)

![methyl 2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6073106.png)
![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B6073127.png)
![7-(2-methoxyethyl)-2-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6073131.png)
![7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6073142.png)
![2-(4-acetylphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6073163.png)
![methyl {3-oxo-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-2-piperazinyl}acetate](/img/structure/B6073171.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B6073178.png)